N-butyl-2-nitroaniline
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Overview
Description
N-butyl-2-nitroaniline is a derivative of aniline, carrying a nitro functional group . It is an organic chromophore crystal synthesized by a slow solvent evaporation method .
Synthesis Analysis
N-butyl-4-nitroaniline (NB4N) was synthesized by a slow solvent evaporation method . The synthesis of similar compounds involves the reaction of 2-nitrochlorobenzene with ammonia . A chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines has also been developed .Molecular Structure Analysis
Single-crystal X-ray diffraction analysis was carried out to determine the cell parameter values of N-butyl-4-nitroaniline . The N-butyl-4-nitroaniline crystal was theoretically acquired using various computational tools to analyze its geometry .Chemical Reactions Analysis
N-butyl-4-nitroaniline undergoes significant nonlinear optical (NLO) response which is enhanced due to hydrogen bonding . The delocalization and intermolecular charge transfer within the molecule cause this significant NLO response .Physical and Chemical Properties Analysis
N-butyl-4-nitroaniline is a yellow powder with microcrystalline structures . A UV–Vis-NIR spectral analysis was performed to investigate the band gap energy and optical quality. The direct optical band gap was found to be 4.83 eV and the lower cut-off wavelength is shown to be as low as 235 nm .Scientific Research Applications
Metabolism Studies in Plant Cultures
N-butyl-2-nitroaniline and related compounds like o-nitroaniline have been studied for their metabolism in plant cell cultures. For instance, the metabolism of o-nitroaniline in tomato cell suspension cultures was explored, identifying various degradation products (Pogány et al., 1990).
Propellant Stabilization
This compound has been investigated for its use in stabilizing propellants. Research on N-methyl-P-nitroaniline (MNA) derivatives, including N-butyl-p-nitroaniline, found improved solubility and stability in propellants (Tang et al., 2017).
Nitroxide Synthesis and Properties
The synthesis and properties of nitroxides, including derivatives of this compound, have been examined for their application in biophysics, structural biology, and biomedical research. These studies focus on the redox properties and resistance to chemical reduction of nitroxides (Zhurko et al., 2020).
Nonlinear Optical Materials
This compound and its derivatives have been explored for their potential in nonlinear optical (NLO) applications. Research on N-alkyl-4-nitroaniline derivatives found that compounds like N-butyl-4-nitroaniline exhibit significant second harmonic generation (SHG) activity, making them promising for NLO applications (Chen et al., 1989).
Herbicide Degradation
This compound-related compounds like butralin have been studied for their biodegradation by soil bacteria, contributing to our understanding of environmental herbicide contamination and degradation mechanisms (Ghatge et al., 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Nitroaniline compounds are generally used in the synthesis of dyes, pharmaceuticals, and other organic compounds . The specific targets of N-butyl-2-nitroaniline would depend on its specific use and the biochemical context in which it is applied.
Mode of Action
Nitroaniline compounds can undergo various chemical reactions. For instance, they can be reduced to phenylenediamines , which are key components in pharmaceuticals. The specific mode of action of this compound would depend on the specific reaction it is involved in.
Biochemical Analysis
Biochemical Properties
The nitro group in N-butyl-2-nitroaniline can potentially undergo reduction reactions, leading to the formation of amines . This process could involve enzymes such as nitroreductases .
Cellular Effects
Nitroanilines can potentially influence cell function through their interactions with various cellular components .
Molecular Mechanism
It is possible that the nitro group in the molecule could interact with biomolecules, leading to changes in their function
Metabolic Pathways
Nitroanilines can potentially undergo metabolic transformations involving reduction of the nitro group to form amines .
Properties
IUPAC Name |
N-butyl-2-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14/h4-7,11H,2-3,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEZPZDTULJGHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=CC=C1[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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